
Bz-Val-Gly-Arg-AMC
Übersicht
Beschreibung
Benzoyl-Val-Gly-Arg-(7-amido-4-methylcoumarin) is a fluorogenic substrate commonly used to measure the trypsin-like activity of the 20S proteasome. This compound is particularly valuable in biochemical assays due to its ability to release a fluorescent signal upon cleavage, making it a useful tool in various research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoyl-Val-Gly-Arg-(7-amido-4-methylcoumarin) typically involves the stepwise assembly of the peptide chain followed by the attachment of the fluorogenic group. The process begins with the protection of amino acids, followed by their coupling using standard peptide synthesis techniques. The final step involves the deprotection and purification of the compound to achieve high purity .
Industrial Production Methods
Industrial production of Benzoyl-Val-Gly-Arg-(7-amido-4-methylcoumarin) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoyl-Val-Gly-Arg-(7-amido-4-methylcoumarin) primarily undergoes enzymatic cleavage reactions. It is specifically designed to be a substrate for proteases, which cleave the peptide bond, releasing the fluorescent 7-amido-4-methylcoumarin group .
Common Reagents and Conditions
The enzymatic reactions involving Benzoyl-Val-Gly-Arg-(7-amido-4-methylcoumarin) typically require specific proteases such as trypsin or the 20S proteasome. The reactions are carried out under physiological conditions, often in buffered solutions to maintain enzyme activity .
Major Products Formed
The major product formed from the enzymatic cleavage of Benzoyl-Val-Gly-Arg-(7-amido-4-methylcoumarin) is 7-amido-4-methylcoumarin, which emits fluorescence upon release. This property is exploited in various assays to measure protease activity .
Wissenschaftliche Forschungsanwendungen
Protease Activity Assays
Bz-Val-Gly-Arg-AMC is primarily utilized as a fluorogenic substrate for studying proteases, particularly those involved in disease mechanisms.
- Fluorometric Assays : The compound releases the fluorescent moiety AMC upon cleavage by proteases. This property allows for sensitive detection and quantification of protease activity. For instance, it has been used to measure the activity of cysteine cathepsins, which play crucial roles in various physiological and pathological processes, including cancer progression and immune response .
- Kinetic Studies : Researchers employ this compound to determine kinetic parameters such as (Michaelis constant) and (maximum velocity) for different proteases. This information is vital for understanding enzyme efficiency and substrate affinity .
Drug Discovery and Development
The compound's specificity for certain proteases makes it a valuable tool in the drug discovery process.
- Target Identification : By screening various proteases with this compound, researchers can identify potential drug targets. For example, inhibitors designed to block specific protease activities can be tested against this substrate to evaluate their efficacy .
- Structure-Activity Relationship (SAR) Studies : In SAR studies, modifications to the this compound structure can provide insights into how changes affect protease interactions. This approach aids in the design of more potent inhibitors or substrates tailored for specific therapeutic applications .
Biochemical Research
In biochemical studies, this compound has been instrumental in exploring various biological processes.
- Cellular Mechanisms : Studies have shown that using this substrate can elucidate cellular mechanisms involving proteolysis. For instance, it has been used to investigate the role of proteases in apoptosis and cell signaling pathways .
- Disease Models : The compound has been applied in models of neurodegenerative diseases to assess the activity of proteases implicated in protein aggregation, such as tauopathies associated with Alzheimer's disease .
Case Study 1: Cysteine Cathepsins in Cancer Research
A study utilized this compound to measure the activity of cathepsins B and L in cancer cell lines. The results indicated that increased cathepsin activity correlated with higher metastatic potential, suggesting that these enzymes could serve as biomarkers for cancer progression .
Case Study 2: Alzheimer’s Disease
Research involving transgenic mouse models demonstrated that inhibiting specific proteases using substrates like this compound could reduce tau protein aggregation. This finding highlights the potential therapeutic implications of targeting proteolytic pathways in neurodegenerative diseases .
Comparative Data Table
Application Area | Description | Key Findings |
---|---|---|
Protease Activity Assays | Fluorogenic substrate for measuring enzyme kinetics | Sensitive detection of cysteine cathepsins |
Drug Discovery | Identifying targets and evaluating inhibitors | Insights into SAR for potent inhibitors |
Biochemical Research | Exploring cellular mechanisms involving proteolysis | Role in apoptosis and signaling pathways |
Disease Models | Assessing protease activity in neurodegeneration | Targeting pathways may reduce protein aggregation |
Wirkmechanismus
The mechanism of action of Benzoyl-Val-Gly-Arg-(7-amido-4-methylcoumarin) involves its cleavage by specific proteases. The protease recognizes and binds to the peptide sequence, catalyzing the hydrolysis of the peptide bond. This reaction releases the fluorescent 7-amido-4-methylcoumarin group, which can be detected and quantified using fluorescence spectroscopy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Suc-Leu-Leu-Val-Tyr-(7-amido-4-methylcoumarin): Used to measure chymotrypsin-like activity of the proteasome.
Z-Leu-Leu-Glu-(7-amido-4-methylcoumarin): Used to determine the peptidylglutamyl-peptide hydrolyzing (PGPH) activity of the proteasome.
Uniqueness
Benzoyl-Val-Gly-Arg-(7-amido-4-methylcoumarin) is unique in its specificity for trypsin-like proteases, making it an essential tool for studying this class of enzymes. Its high sensitivity and specificity allow for accurate measurement of protease activity in various biological samples .
Biologische Aktivität
Bz-Val-Gly-Arg-AMC (Bz-VGR-AMC) is a fluorogenic peptide substrate primarily utilized to study the proteasomal activity, particularly the trypsin-like (T-L) activity of the 20S proteasome. This compound has garnered attention in cancer research and other biological studies due to its specificity and sensitivity in detecting proteolytic activity.
- Alternative Name : Bz-VGR-AMC
- CAS Number : 87779-49-5
- Molecular Weight : 591.67 g/mol
- Purity : ≥98% (HPLC)
- Solubility : Soluble in methanol or DMSO
This compound is designed to release the fluorescent moiety AMC (7-amino-4-methylcoumarin) upon cleavage by proteases. The substrate is specifically recognized by the 20S proteasome, which plays a critical role in protein degradation and regulation of various cellular processes, including cell cycle progression and apoptosis.
Proteasomal Inhibition
Research has demonstrated that Bz-VGR-AMC can effectively measure the T-L activity of the 20S proteasome. It has been used to evaluate the inhibitory effects of various compounds on proteasomal activity in cancer cells. For instance, studies have shown that certain inhibitors can significantly reduce the cleavage of Bz-VGR-AMC, indicating a decrease in proteasomal function.
Compound | IC50 (μM) | Effect on T-L Activity |
---|---|---|
PI-083 | 3.7 ± 0.86 | Significant inhibition |
Bortezomib | >10 | Less effective than PI-083 |
Case Studies and Research Findings
-
Selective Inhibition in Cancer Cells :
A study highlighted that PI-083 exhibited selective inhibition of cancer cell proliferation compared to non-transformed cells when assessed using Bz-VGR-AMC as a substrate. The IC50 values indicated that PI-083 was more effective at inducing apoptosis in cancer cells than Bortezomib, which was traditionally used for similar applications . -
Kinetic Analysis :
Kinetic assays using Bz-VGR-AMC revealed that the Km value for T-L activity was significantly lower than for other substrates, indicating that Bz-VGR-AMC is an optimal substrate for studying proteasomal activity in vitro . The study demonstrated that compounds with specific structural features could enhance inhibition potency against the proteasome when tested with this substrate. -
Fluorogenic Assays :
The use of Bz-VGR-AMC in fluorogenic assays has allowed researchers to quantitatively assess protease activity in various biological samples, providing insights into disease mechanisms and potential therapeutic targets .
Q & A
Basic Research Questions
Q. What are the standard protocols for using Bz-Val-Gly-Arg-AMC to measure trypsin-like protease activity?
- Methodological Answer : this compound is hydrolyzed by proteases at the arginine-AMC bond, releasing fluorescent 7-amido-4-methylcoumarin (AMC). To quantify activity, prepare a reaction mixture with 20–50 µM substrate in a buffered solution (e.g., Tris-HCl, pH 7.4) at 37°C. Monitor fluorescence emission at 460 nm (excitation: 380 nm) using a microplate reader. Include negative controls (e.g., enzyme inhibitors like leupeptin) to validate specificity .
Q. How does substrate concentration affect kinetic measurements of protease activity with this compound?
- Methodological Answer : Use Michaelis-Menten kinetics by varying substrate concentrations (e.g., 5–200 µM). Measure initial reaction rates (V₀) and fit data to calculate and . Ensure substrate solubility and avoid self-quenching at high concentrations (>100 µM). Pre-incubate enzyme and substrate separately to minimize pre-hydrolysis .
Q. What detection methods are optimal for quantifying AMC release in high-throughput assays?
- Methodological Answer : Fluorescence spectroscopy is standard, but alternative methods include HPLC with UV detection (λ = 370 nm) or mass spectrometry for confirmation. For high-throughput screening, use 96- or 384-well plates with automated readers. Normalize data using internal standards (e.g., free AMC) to correct for plate variability .
Advanced Research Questions
Q. How can experimental design address contradictory kinetic data when using this compound in complex biological matrices?
- Methodological Answer : Contradictions often arise from interfering substances (e.g., serum proteins, endogenous proteases). Mitigate by:
- Pre-clearing samples via ultrafiltration (e.g., 10 kDa cutoff).
- Including protease inhibitor cocktails tailored to the sample type.
- Validating assays with spiked recovery experiments (e.g., known AMC concentrations) .
Q. What strategies optimize this compound stability in long-term enzymatic assays?
- Methodological Answer : Stabilize the substrate by:
- Storing lyophilized powder at -80°C and preparing fresh solutions in DMSO or DMF.
- Adding antioxidants (e.g., 1 mM DTT) to buffers.
- Using continuous assays (real-time monitoring) instead of endpoint measurements to reduce hydrolysis variability .
Q. How does this compound compare to other fluorogenic substrates (e.g., Suc-LLVY-AMC) in studying proteasome isoform specificity?
- Methodological Answer : this compound targets trypsin-like activity (β2 subunit), while Suc-LLVY-AMC measures chymotrypsin-like activity (β5 subunit). For isoform studies:
- Use selective inhibitors (e.g., epoxomicin for β5).
- Combine substrates in multiplex assays to profile proteasome activity comprehensively.
- Validate with knockout cell lines or siRNA-mediated subunit silencing .
Q. What are the limitations of this compound in real-time monitoring of intracellular protease activity?
- Methodological Answer : Challenges include:
- Poor membrane permeability: Use cell-permeable derivatives (e.g., acetoxymethyl esters) or electroporation.
- Autofluorescence interference: Employ quenchers (e.g., QSY21) or two-photon microscopy for deeper tissue imaging.
- Calibration with intracellular enzyme concentrations to avoid substrate depletion .
Q. Data Analysis & Validation
Q. How to resolve fluorescence quenching artifacts when using this compound in turbid samples (e.g., lysates)?
- Methodological Answer : Correct for inner-filter effects by:
- Diluting samples to reduce turbidity.
- Using a standard curve with AMC in matching sample matrices.
- Applying fluorescence correction algorithms (e.g., parallel measurements with non-fluorescent quenchers) .
Q. What statistical approaches are recommended for analyzing time-dependent AMC release in multiwell assays?
- Methodological Answer : Use nonlinear regression to fit progress curves (e.g., first-order kinetics) or area-under-the-curve (AUC) analysis for endpoint data. Normalize to protein content (BCA assay) and apply ANOVA with post-hoc tests (e.g., Tukey’s) for group comparisons. Include technical replicates to assess intra-assay variability .
Q. Comparative & Mechanistic Studies
Q. How to validate the specificity of this compound for trypsin-like proteases in mixed enzyme systems?
- Methodological Answer : Conduct inhibition assays with:
- Broad-spectrum inhibitors (e.g., PMSF for serine proteases).
- Isozyme-specific inhibitors (e.g., aprotinin for trypsin).
- Knockdown/knockout models (e.g., CRISPR-Cas9-edited cells lacking β2 proteasome subunits) .
Q. What structural modifications of this compound could enhance its utility in studying non-canonical protease functions?
- Methodological Answer : Introduce:
- Photo-crosslinkers (e.g., diazirine) for activity-based protein profiling (ABPP).
- Biotin tags for streptavidin pulldown assays.
- FRET pairs (e.g., Dabcyl/EDANS) to study conformational changes in proteases .
Q. Synthesis & Quality Control
Q. What analytical methods ensure batch-to-batch consistency of synthesized this compound?
Eigenschaften
IUPAC Name |
N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N7O6/c1-17(2)26(37-27(40)19-8-5-4-6-9-19)29(42)34-16-24(38)36-22(10-7-13-33-30(31)32)28(41)35-20-11-12-21-18(3)14-25(39)43-23(21)15-20/h4-6,8-9,11-12,14-15,17,22,26H,7,10,13,16H2,1-3H3,(H,34,42)(H,35,41)(H,36,38)(H,37,40)(H4,31,32,33)/t22-,26-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUGCIODBWSTTA-NVQXNPDNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N7O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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